Daunomycinone

Vue d'ensemble

Description

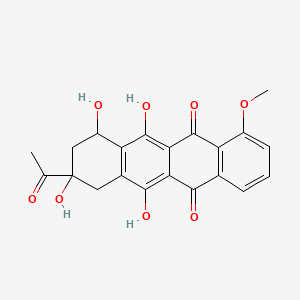

La daunomycinone est un aglycone dérivé de la daunomycine, un antibiotique anthracycline obtenu à partir de la bactérie Streptomyces peucetius. C'est un composé pigmenté qui joue un rôle crucial dans la structure et la fonction de la daunomycine, utilisée dans le traitement de divers cancers, notamment la leucémie .

Applications De Recherche Scientifique

La daunomycinone a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres antibiotiques anthracyclines.

Biologie : Les études sur la this compound aident à comprendre la biosynthèse et le métabolisme des anthracyclines.

Médecine : Les dérivés de la this compound sont cruciaux dans le développement de nouveaux médicaments anticancéreux.

5. Mécanisme d'Action

La this compound exerce ses effets principalement par son interaction avec l'ADN. Elle s'intercale dans les brins d'ADN, perturbant la fonction de la topoisomérase II, une enzyme essentielle à la réplication et à la transcription de l'ADN. Cela conduit à l'inhibition de la synthèse de l'ADN et induit l'apoptose dans les cellules cancéreuses .

Composés Similaires :

Doxorubicine : Un autre antibiotique anthracycline avec une structure similaire mais des groupes fonctionnels différents.

Carminomycine : Partage des similitudes structurelles mais diffère dans ses chaînes latérales.

Rubidomycine : Étroitement liée à la daunomycine avec de légères variations dans sa structure chimique.

Unicité : La this compound est unique en raison de ses caractéristiques structurelles spécifiques qui lui permettent de former des liaisons glycosidiques stables avec la daunosamine, améliorant ainsi ses propriétés anticancéreuses .

Mécanisme D'action

Target of Action

Daunomycinone, also known as Daunorubicinone, is a metabolite of the antibiotic Daunomycin, which is produced by Streptomyces peucetius . The primary targets of this compound are bacterial and animal viruses, as well as normal and neoplastic cells .

Mode of Action

This compound interacts with its targets primarily at the nuclear level . It exhibits a high cytotoxic activity, inhibiting the multiplication of its targets . The cell damage induced by this compound is mainly nuclear, with changes such as a finely granular appearance of the chromatin and marked alterations in the shape and size of the nucleoli .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of biologically exogenous this compound, 13-dihydrothis compound, aklavinone, 7-deoxyaklavinone, ε-rhodomycinone, ε-isorhodomycinone, and ε-pyrromycinone . These transformations occur in submerged cultures of various strains of Streptomyces .

Pharmacokinetics

Its parent compound, daunomycin, displays unique pharmacological properties, with a linear pharmacokinetic profile, good tolerability, rapid and concentration-dependent bactericidal effect, and a low clinical resistance rate .

Result of Action

The result of this compound’s action is the inhibition of the multiplication of its targets, leading to a high cytotoxic activity against normal and neoplastic cells . This results in cell damage, primarily at the nuclear level .

Action Environment

It is known that the compound’s action can be influenced by the conditions of the culture in which it is produced .

Analyse Biochimique

Biochemical Properties

Daunomycinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The compound is a glycoside antibiotic of the anthracycline group . It inhibits the multiplication of bacterial and animal viruses .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The toxic effects of this compound include a severe local reaction if the drug extravasates, bone marrow depression resulting in leucopenia, anemia, thrombocytopenia and bleeding, fever, oral ulcers and alopecia .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can be hydrolyzed with dilute acids to give a red crystalline substance .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La daunomycinone peut être synthétisée selon plusieurs méthodes. Une approche courante implique l'hydrolyse de la daunomycine en milieu acide pour produire de la this compound et de la daunosamine . Une autre méthode consiste en la synthèse totale à partir de composés organiques simples, impliquant plusieurs étapes telles que des réactions de Friedel-Crafts et une méthylation sélective .

Méthodes de Production Industrielle : La production industrielle de la this compound implique souvent la fermentation de Streptomyces peucetius, suivie d'extraction et de processus de purification. La biotransformation de la this compound en ses dérivés peut également être réalisée en utilisant des cellules immobilisées ou des enzymes .

Analyse Des Réactions Chimiques

Types de Réactions : La daunomycinone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones.

Réduction : Des réactions de réduction peuvent produire des hydroquinones.

Substitution : Des réactions de substitution, telles que la méthylation, peuvent modifier ses groupes fonctionnels.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Le diazométhane est utilisé pour les réactions de méthylation.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent diverses quinones, hydroquinones et dérivés méthylés .

Comparaison Avec Des Composés Similaires

Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.

Carminomycin: Shares structural similarities but differs in its side chains.

Rubidomycin: Closely related to daunomycin with slight variations in its chemical structure.

Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .

Propriétés

IUPAC Name |

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21794-55-8 | |

| Record name | Daunomycinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.